1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with a trifluoroethoxy group
Preparation Methods
The synthesis of 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the trifluoroethoxy group being introduced via a nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: This compound also contains a trifluoroethoxy group and is used in the synthesis of herbicides.
Lansoprazole sulfide: A related compound used in pharmaceuticals, particularly as a proton pump inhibitor.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-13-2-5(7(14)15)6(12-13)3-16-4-8(9,10)11/h2H,3-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIJBDZOPZZCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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